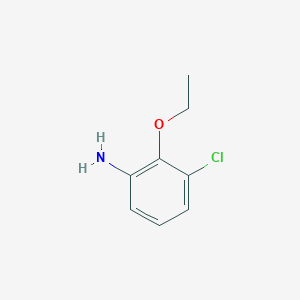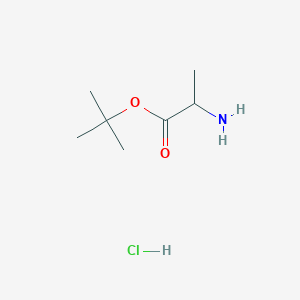
3-Chloro-2-ethoxyaniline
Descripción general
Descripción
3-Chloro-2-ethoxyaniline is a chemical compound with the molecular formula C8H10ClNO . It has a molecular weight of 171.62 g/mol . The IUPAC name for this compound is 3-chloro-2-ethoxyaniline .
Molecular Structure Analysis
The InChI representation of 3-Chloro-2-ethoxyaniline isInChI=1S/C8H10ClNO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2,10H2,1H3 . The canonical SMILES representation is CCOC1=C(C=CC=C1Cl)N . Physical And Chemical Properties Analysis
3-Chloro-2-ethoxyaniline has a molecular weight of 171.62 g/mol . It has a computed XLogP3-AA value of 2.2, indicating its relative lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 35.2 Ų .Aplicaciones Científicas De Investigación
Selective and Sensitive Probe for Copper Ions
3-Ethoxy-N,N-diethylaniline substituted aza-BODIPY dye, a derivative closely related to 3-Chloro-2-ethoxyaniline, has been designed as a novel probe for the selective and sensitive detection of copper (II) ions. This dye exhibits significant changes in fluorescence intensity and absorption upon interaction with Cu(II) ions, making it an effective tool for visual detection of copper ions in various mediums. The dye's absorption in the near-infrared region enhances its applicability in sensitive detection scenarios, demonstrating the potential of 3-Chloro-2-ethoxyaniline derivatives in sensor technology (Gawale et al., 2019).
Antimicrobial Activity
Synthesis and study of compounds related to 3-Chloro-2-ethoxyaniline have led to the development of molecules with significant antimicrobial activity. For example, derivatives of 3-substituted-6-(3-ethyl-4-methylanilino)uracils have been synthesized and tested for their ability to inhibit bacterial DNA polymerase III and the growth of Gram-positive bacteria, showcasing the potential of such compounds in developing new antibacterial agents (Zhi et al., 2005).
Material Science and Polymer Studies
The versatility of 3-Chloro-2-ethoxyaniline is further demonstrated in its application in material science, particularly in the synthesis of quinazolinone derivatives with antimicrobial activity. These derivatives have been synthesized through reactions involving 2-ethoxy-(4H)-3,1-benzoxazin-4-one, indicating the compound's utility in creating materials with potential health and safety applications (El-Hashash et al., 2011).
Propiedades
IUPAC Name |
3-chloro-2-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPNTHRAMSRCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589736 | |
| Record name | 3-Chloro-2-ethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-ethoxyaniline | |
CAS RN |
53689-24-0 | |
| Record name | 3-Chloro-2-ethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)-](/img/structure/B1612325.png)










![[2-Tert-butyl-4-[1-[5-tert-butyl-4-di(tridecoxy)phosphanyloxy-2-methylphenyl]butyl]-5-methylphenyl] ditridecyl phosphite](/img/structure/B1612341.png)

